molecular formula C10H7N3O3S B5571252 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid

Cat. No.: B5571252
M. Wt: 249.25 g/mol
InChI Key: IOENMCHKIDYJRV-UHFFFAOYSA-N
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Description

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid typically involves the reaction of 2-aminobenzoic acid with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: Thiadiazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Agriculture: These compounds are used as fungicides and bactericides to protect crops from diseases caused by fungi and bacteria.

    Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as acetylcholinesterase or disrupt cellular processes by binding to DNA or proteins. The exact mechanism depends on the specific application and the target organism or cell type .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid include other thiadiazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which includes a benzoic acid moiety. This structure imparts unique properties, such as enhanced stability and specific biological activity, making it particularly useful in certain applications, such as medicinal chemistry and agriculture .

Properties

IUPAC Name

2-(1,3,4-thiadiazol-2-ylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-8(12-10-13-11-5-17-10)6-3-1-2-4-7(6)9(15)16/h1-5H,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOENMCHKIDYJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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